methyl [4-(diethylamino)phenyl]carbamate
Description
Methyl [4-(diethylamino)phenyl]carbamate is a carbamate derivative characterized by a phenyl ring substituted with a diethylamino group at the para position and a methyl carbamate functional group. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and materials science owing to their stability, bioactivity, and ease of derivatization.
Properties
IUPAC Name |
methyl N-[4-(diethylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(5-2)11-8-6-10(7-9-11)13-12(15)16-3/h6-9H,4-5H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMCTFUAMMRRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [4-(diethylamino)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 4-(diethylamino)phenol with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reactants are combined in a reactor, and the reaction is carried out under optimized conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(diethylamino)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted phenyl derivatives, such as nitro or halogenated compounds.
Scientific Research Applications
Methyl [4-(diethylamino)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug or drug precursor.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of methyl [4-(diethylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(a) Methyl (4-(3-Oxomorpholino)phenyl)carbamate
- Structure: Features a 3-oxomorpholino group instead of diethylamino.
- Application : Intermediate in synthesizing Rivaroxaban, a thrombin inhibitor anticoagulant .
- Key Difference: The morpholino group enhances solubility and hydrogen-bonding capacity compared to the diethylamino group.
(b) Givinostat (INN Name)
- Structure: {6-[(Diethylamino)methyl]-2-naphthyl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate.
- Application : Histone deacetylase (HDAC) inhibitor for cancer and inflammatory diseases.
- Key Difference : Incorporates a hydroxamic acid group and naphthylmethyl moiety, increasing receptor affinity and metabolic stability .
(c) Fentanyl Methyl Carbamate
- Structure : Methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate.
- Application : Analogue of fentanyl with opioid receptor activity.
- Key Difference : The phenethylpiperidine group confers high lipophilicity and CNS penetration .
(d) Pesticide Carbamates (e.g., Benomyl, Asulam)
- Structure: Benomyl: Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate.
- Application : Antifungal agents targeting microtubule assembly.
- Key Difference : Benzimidazole rings enhance binding to fungal tubulin, unlike aryl carbamates .
Physicochemical Properties
| Compound | Melting Point (°C) | Lipophilicity (log k) | Solubility Profile | Key Functional Groups |
|---|---|---|---|---|
| Methyl [4-(diethylamino)phenyl]carbamate* | N/A | Estimated ~2.5–3.0 | Low in water, high in DMSO/EtOH | Diethylamino, methyl carbamate |
| Methyl (4-(3-oxomorpholino)phenyl)carbamate | Not reported | 1.8 (HPLC-derived) | Moderate in polar solvents | Morpholino, carbamate |
| Givinostat | Not reported | 3.2–3.5 (predicted) | Low aqueous solubility | Hydroxycarbamoyl, naphthyl |
| Benomyl | 290 (decomposes) | 2.1 | Insoluble in water, soluble in acetone | Benzimidazole, carbamate |
*Estimated based on analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
